molecular formula C13H18O2 B1274133 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene CAS No. 40786-25-2

1-tert-Butyl-2-(2,3-epoxypropoxy)benzene

Cat. No.: B1274133
CAS No.: 40786-25-2
M. Wt: 206.28 g/mol
InChI Key: UZYFEQIMORYGRW-UHFFFAOYSA-N
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Description

1-tert-Butyl-2-(2,3-epoxypropoxy)benzene is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Asymmetric Hydrogenation

  • Rhodium complexes with ligands derived from tert-butylmethylphosphino groups, including those related to tert-butyl-2-(2,3-epoxypropoxy)benzene, exhibit excellent enantioselectivities and high catalytic activities in asymmetric hydrogenation of functionalized alkenes. This is valuable for the preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Radical Chemistry

  • Tert-butoxy radicals generated from compounds similar to 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene react efficiently with phenols, showing substantial rate constants in benzene. These reactions are influenced by solvent polarity and exhibit significant isotope effects (Das et al., 1981).

Magnetic Properties

  • Compounds like this compound, when structurally modified, can exhibit antiferromagnetic exchange interactions among spins in a molecular structure, offering insights into magnetic properties at the molecular level (Fujita et al., 1996).

Synthetic Chemistry

  • Compounds structurally related to this compound are used in synthetic chemistry for radical reactions and nucleophilic substitutions. These reactions include oxygenation, halogenation, and arylation, demonstrating the compound's utility in building diverse molecular structures (Jasch et al., 2012).

Material Science and Battery Technology

  • Derivatives of this compound have been explored as high-potential catholytes for non-aqueous redox flow batteries. These derivatives demonstrate a balance between high redox potential and charge-discharge cycling stability, important for battery technology (Yan et al., 2020).

Polymerization Studies

  • The compound has been studied as an initiator in the polymerization of styrene, revealing insights into the role of peroxide-based initiators in polymer chemistry (Allen & Bevington, 1961).

Properties

IUPAC Name

2-[(2-tert-butylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-13(2,3)11-6-4-5-7-12(11)15-9-10-8-14-10/h4-7,10H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYFEQIMORYGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60961204
Record name 2-[(2-tert-Butylphenoxy)methyl]oxirane
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40786-25-2
Record name 2-[[2-(1,1-Dimethylethyl)phenoxy]methyl]oxirane
Source CAS Common Chemistry
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Record name 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene
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Record name 2-[(2-tert-Butylphenoxy)methyl]oxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl-2-(2,3-epoxypropoxy)benzene
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Synthesis routes and methods

Procedure details

To a solution of 40 parts of o-t-butylphenol, 75 parts of epichlorhydrin, and 40 parts of ethanol boiling under reflux with stirring was added dropwise over 10 minutes a solution of 17.6 parts of potassium hydroxide dissolved in 66 parts of ethanol and the minimum amount of water. The mixture was stirred and refluxed for 105 minutes, cooled, diluted with water, and well extracted with ether, which was then washed with water, dried over magnesium sulphate, and evaporated to an oil. Distillation at 144° /8 mm afforded 43 parts of 3-(2-t-butylphenoxy)-1,2-epoxypropane as a clear oil.
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